molecular formula C13H17N3O2 B2543075 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1226236-70-9

5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine

Cat. No. B2543075
CAS RN: 1226236-70-9
M. Wt: 247.298
InChI Key: FINHGBFHQCRFGS-UHFFFAOYSA-N
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Description

5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPMP is a pyrazole derivative that has shown promising results in various studies for its ability to inhibit certain enzymes and modulate physiological responses.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to modulate the expression of certain genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine in lab experiments is its ability to selectively inhibit COX-2 and LOX enzymes, which are involved in various disease processes. However, the compound has limitations such as poor solubility in aqueous solutions and the need for further optimization for drug development.

Future Directions

There are several future directions for the research on 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine, including the optimization of its chemical structure for better drug-like properties, the evaluation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic efficacy.

Synthesis Methods

The synthesis of 5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine involves several steps, including the reaction of 4-methyl-2-nitrophenol with 2-methoxybenzyl bromide, followed by the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The final step involves the reaction of the amine with 3-methyl-1-phenylpyrazol-5-one to yield the desired product.

Scientific Research Applications

5-[(2-Methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and antioxidant properties, making it a promising candidate for drug development.

properties

IUPAC Name

5-[(2-methoxy-4-methylphenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-4-5-11(12(6-9)17-3)18-8-10-7-13(14)16(2)15-10/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHGBFHQCRFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

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